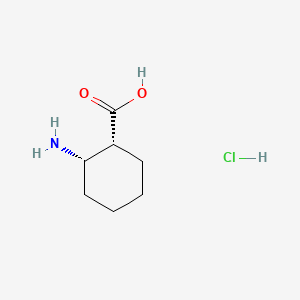

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the cyclohexane ring. For example, the use of chiral ligands in metal-catalyzed hydrogenation reactions can yield the desired (1R,2S) isomer with high enantioselectivity .

Industrial Production Methods

Industrial production methods for (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride often involve scalable and cost-effective processes. These methods may include the use of biocatalysts or enzymatic routes to achieve high yields and purity. Enzymatic synthesis, in particular, offers advantages such as mild reaction conditions and reduced environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The amino group and cyclohexane backbone undergo oxidation under controlled conditions:

-

Amino group oxidation : Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media converts the amino group to a nitroso intermediate. Further oxidation yields nitro derivatives.

-

Carboxylic acid stability : The carboxylic acid moiety remains intact under mild oxidation conditions but decarboxylates at elevated temperatures (>150°C) in the presence of strong oxidizers like ceric ammonium nitrate (CAN) .

Example Reaction Pathway :

Reduction Reactions

The compound participates in selective reductions:

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding (1R,2S)-2-aminocyclohexanemethanol hydrochloride .

-

Cyclohexane ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, forming a trans-decalin structure in specific solvents like ethanol .

Key Data :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄ | (1R,2S)-2-Aminocyclohexanemethanol HCl | 78% | Dry THF, 0°C → RT, 4h |

| H₂ (1 atm), Pd-C | trans-Decalin derivative | 92% | EtOH, RT, 12h |

Amide Bond Formation

The carboxylic acid reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):

-

Alkylamide synthesis : Reaction with n-octylamine or n-hexadecylamine produces N-alkylamides, which exhibit gelation properties in nonpolar solvents .

-

Stereochemical retention : The (1R,2S) configuration remains unchanged during coupling, as confirmed by X-ray crystallography .

Mechanism :

Wittig Reaction

The carboxylic acid undergoes olefination via Wittig reagents:

-

Methylene insertion : Treatment with methyltriphenylphosphonium bromide and t-BuOK generates a methylene group at the β-position, forming (1R,2S)-2-amino-4-methylenecyclohexanecarboxylic acid derivatives .

Example :

Epoxidation and Ring-Opening

The cyclohexane ring’s double bond (if present) reacts in stereoselective epoxidation:

-

Epoxide formation : Meta-chloroperbenzoic acid (MCPBA) generates cis-epoxides, which undergo regioselective reductive opening with NaBH₄ to yield diastereomeric alcohols .

Stereochemical Outcome :

| Step | Reagent | Product Stereochemistry |

|---|---|---|

| Epoxidation | MCPBA | cis-Epoxide |

| Reductive opening | NaBH₄ | trans-1,2-Diol |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt exhibits pH-sensitive solubility:

-

Deprotonation : At pH > 4.5, the amino group loses its proton, increasing water solubility.

-

Crystallization : Slow evaporation from ethanol yields monoclinic crystals suitable for X-ray analysis .

Comparative Reactivity with Stereoisomers

The (1R,2S) configuration shows distinct reactivity compared to other stereoisomers:

| Isomer | Reaction with LiAlH₄ | Epoxidation Rate |

|---|---|---|

| (1R,2S) | Faster reduction | Moderate |

| (1S,2R) | Slower reduction | Fast |

| (1R,2R) | No reaction | Slow |

Scientific Research Applications

Chemical Applications

Chiral Building Block

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are essential in the pharmaceutical industry for drug development.

Synthesis of Beta-Amino Acids

This compound is instrumental in the preparation of enantiomerically pure beta-amino acids. These amino acids are significant due to their roles in peptide synthesis and as intermediates in the production of various pharmaceuticals .

Reactivity and Derivatives

The compound can undergo oxidation and reduction reactions, yielding cyclohexanone and cyclohexanol derivatives, respectively. This reactivity is valuable for further chemical transformations in organic synthesis.

Biological Applications

Enzyme Inhibition Studies

Research indicates that (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride may play a role in enzyme inhibition. Its interactions with specific enzymes can modulate biochemical pathways, making it a candidate for studying enzyme mechanisms and designing inhibitors.

Protein Interaction Studies

The compound's ability to influence protein interactions is under investigation, particularly in the context of drug design where modulation of protein function is desired. Understanding these interactions can lead to the development of novel therapeutic agents.

Industrial Applications

Production of Fine Chemicals

In industrial settings, (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways enhances its value in chemical manufacturing processes.

Case Studies

Mechanism of Action

The mechanism of action of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of Aminocyclohexanecarboxylic Acid Hydrochlorides

The stereochemistry of aminocyclohexanecarboxylic acid derivatives significantly influences their properties. Key isomers include:

| Compound Name | CAS Number | Configuration | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (€/g) | Key Applications |

|---|---|---|---|---|---|---|---|

| (1R,2S)-2-Aminocyclohexanecarboxylic acid HCl | 158414-48-3 | 1R,2S | C₇H₁₄ClNO₂ | 179.64 | 95% | 848 | Chiral synthon, peptide research |

| (1S,2R)-2-Aminocyclohexanecarboxylic acid HCl | 158414-45-0 | 1S,2R | C₇H₁₄ClNO₂ | 179.64 | 95% | N/A | Enantiomeric studies |

| (1R,2R)-2-Aminocyclohexanecarboxylic acid HCl | 158414-46-1 | 1R,2R | C₇H₁₄ClNO₂ | 179.64 | 95% | 1,037 | Catalysis, medicinal chemistry |

| cis-2-Amino-1-cyclohexanecarboxylic acid HCl | 57266-55-4 | cis | C₇H₁₄ClNO₂ | 179.64 | 98% | N/A | Structural analog studies |

| trans-2-Amino-1-cyclohexanecarboxylic acid HCl | 57266-57-6 | trans | C₇H₁₄ClNO₂ | 179.64 | 95% | N/A | Conformational analysis |

Key Observations :

- Stereochemical Impact : The (1R,2S) and (1S,2R) enantiomers share identical molecular formulas but differ in optical activity, making them critical for studying enantioselective reactions .

- Price Variability : The (1R,2R) isomer is priced higher (1,037€/g) than (1R,2S) (848€/g), likely due to synthetic complexity .

- Purity : Most isomers are available at ≥95% purity, ensuring reliability in research .

Structural Analogs with Modified Backbones

Cyclohexanol Derivatives

- cis-2-Aminocyclohexanol Hydrochloride (CAS: 6936-47-6): Molecular Formula: C₆H₁₃NO·HCl Molecular Weight: 151.63 g/mol Melting Point: 186–190°C . Applications: Intermediate in drug synthesis, particularly for β-blockers.

- trans-2-Aminocyclohexanol Hydrochloride (CAS: 5456-63-3): Molecular Weight: 151.63 g/mol Melting Point: 172–175°C . Key Difference: The trans isomer has lower thermal stability compared to cis .

Cycloheptane and Cyclopropane Derivatives

- (1R,2S)-2-Aminocycloheptanecarboxylic Acid Hydrochloride (CAS: N/A): Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: Higher due to the 7-membered ring .

- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester HCl (CAS: 259214-56-7): Molecular Formula: C₇H₁₁ClNO₂ Applications: Rigid cyclopropane backbone for constrained peptide design .

Stability and Handling Considerations

- However, related compounds like MPPH (a phenylpropanol derivative) show reduced stability in biological matrices (e.g., 30% degradation in plasma after 6 months at -20°C) .

- Storage: Most aminocyclohexane hydrochlorides are stored at room temperature or -20°C to prevent hydrolysis .

Biological Activity

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative with significant biological activity. Its unique stereochemistry and structural features allow it to interact with various biological systems, making it a compound of interest in medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is characterized by:

- Chemical Formula: CHClNO

- Molecular Weight: 178.64 g/mol

- Functional Groups: Amino group (-NH), carboxylic acid group (-COOH), and a cyclohexane ring.

The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays and applications.

1. Neurotransmitter Modulation

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride has been studied for its potential to modulate neurotransmitter systems. Its structural similarity to other amino acids involved in neurotransmission suggests it may influence neurotransmitter release and receptor interactions, particularly in the central nervous system .

2. Antioxidant Properties

Research indicates that compounds with similar structures may exhibit antioxidant activities. This property allows them to neutralize free radicals, potentially protecting cells from oxidative stress and related damage.

3. Enzyme Interaction

The compound acts as an inhibitor or activator of various enzymes depending on the specific biological context. It can participate in hydrogen bonding and hydrophobic interactions, influencing protein stability and activity.

The mechanism by which (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride exerts its effects involves:

- Binding Affinities: Interaction with specific receptors and enzymes.

- Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalytic activity.

- Modulation of Protein Function: Influencing conformational changes in proteins that affect their biological functions.

Case Studies

- A study highlighted the gelling potential of alkylamides derived from (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, demonstrating its utility as a gelling agent in various solvents. The enantiomeric mixtures showed superior gelation properties compared to their pure forms, indicating potential applications in pharmaceutical formulations .

- Another investigation focused on the compound's role in enzyme-substrate interactions, revealing that it could modulate enzyme activity through specific binding mechanisms. This property is crucial for drug development targeting metabolic pathways associated with neurological disorders .

Comparative Analysis

The following table summarizes the biological activities and properties of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride compared to related compounds:

| Compound Name | Neurotransmitter Modulation | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| (1R,2S)-2-Aminocyclohexanecarboxylic acid HCl | Yes | Potentially | Yes |

| (1R,2R)-Aminocyclohexanecarboxylic acid | Yes | Moderate | Yes |

| Racemic mixture of cyclohexane amino acids | Limited | Low | Limited |

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiomerically pure (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride?

Enantiomerically pure synthesis typically employs stereoselective reactions, such as asymmetric Diels-Alder cycloadditions or enzymatic resolution. For example, the Diels-Alder adduct of ethyl(E)-3-nitroacrylate and furan can yield hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid precursors, which are subsequently reduced and functionalized to obtain the target compound . Chiral HPLC or capillary electrophoresis is critical for verifying enantiopurity (>97%), with optical rotation values (e.g., +77° in water) serving as key indicators .

Basic: How can researchers confirm the stereochemical configuration of (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral differentiation via host-guest complexes (e.g., crown ethers like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) paired with mass spectrometry can resolve enantiomers by analyzing retention times and ion/molecule interactions . Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish diastereotopic protons in the cyclohexane ring .

Basic: What are the stability considerations for storing (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride in biological matrices?

Stability in plasma and urine is temperature- and microbe-dependent. Studies on analogous compounds (e.g., ephedrine hydrochloride) show degradation rates increase in E. coli-inoculated samples, with stability losses of 11% in urine after 48 hours at 37°C. Long-term storage at -20°C reduces stability by >30% in plasma and >70% in urine over six months. Preservatives like sodium azide (0.1%) and immediate freezing (-80°C) are recommended to mitigate microbial interference .

Advanced: How do microbial contaminants in biological samples affect the quantitation of (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride?

Bacteria (e.g., E. coli) metabolize the compound, leading to false-negative results. For instance, MIC/MBC values of 87.5±25 ppm and 175±50 ppm, respectively, indicate partial bactericidal activity. Researchers must pre-treat samples with sterile filtration or antimicrobial agents and validate recovery rates using internal standards (e.g., deuterated analogs) in HPLC-MS workflows .

Advanced: What analytical challenges arise in differentiating (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride from its diastereomers?

Co-elution in reversed-phase HPLC is common due to structural similarity. Advanced chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can resolve diastereomers by exploiting fragmentation pattern differences. For example, cis- vs. trans-cyclohexanol derivatives exhibit distinct MS/MS ion ratios under optimized CID energy .

Advanced: How can researchers optimize the solubility of (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride for in vitro assays?

While water-soluble, the compound may precipitate in high-ionic-strength buffers. Co-solvents like DMSO (≤5%) or cyclodextrin inclusion complexes enhance solubility in physiological media. Solubility parameters (e.g., Hansen solubility parameters) should be calculated to identify compatible excipients. Note: Oxidizing agents degrade the compound, requiring inert atmospheres (N₂) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.